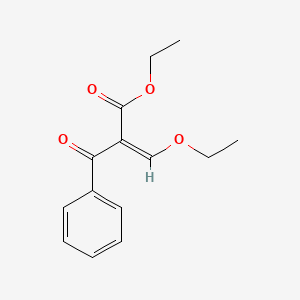![molecular formula C12H15NO5S B7817894 Proline, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B7817894.png)
Proline, 1-[(4-methoxyphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline, 1-[(4-methoxyphenyl)sulfonyl]- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a 4-methoxyphenylsulfonyl group attached to the proline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 1-[(4-methoxyphenyl)sulfonyl]- typically involves the reaction of proline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Proline, 1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction can yield sulfinic acids.
Scientific Research Applications
Proline, 1-[(4-methoxyphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Proline, 1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Proline: The parent compound, which lacks the sulfonyl group.
4-Methoxybenzenesulfonyl Chloride: A reagent used in the synthesis of the compound.
Sulfonyl-Proline Derivatives: Other derivatives with different substituents on the proline or sulfonyl group.
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research .
Properties
IUPAC Name |
(2S)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZATQDWEXAGQR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
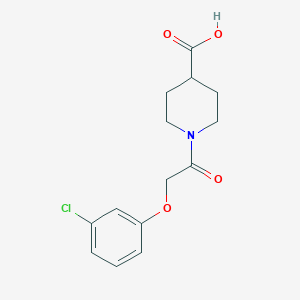
![2-{[4-(Methoxycarbonyl)benzyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B7817816.png)
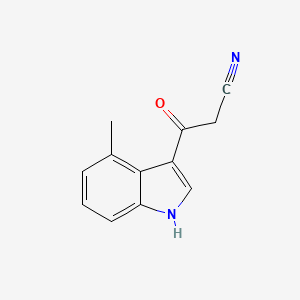
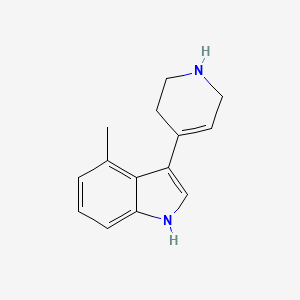
![ethyl (1R,3S,4S)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate;chloride](/img/structure/B7817837.png)
![Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B7817842.png)
![2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B7817844.png)
![5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine](/img/structure/B7817858.png)
![2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817874.png)
![potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate](/img/structure/B7817884.png)
![(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B7817902.png)
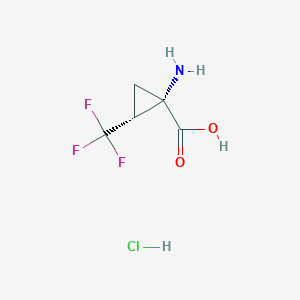
![6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid](/img/structure/B7817914.png)
